

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-methoxyacetyl)tryptamine

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Compound of Interest

Compound Name:	<i>N</i> -[2-(1 <i>H</i> -indol-3-yl)ethyl]-2-methoxyacetamide
CAS No.:	170930-46-8
Cat. No.:	B2549334

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This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of N-(2-methoxyacetyl)tryptamine. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established fragmentation principles of tryptamine derivatives and related indole alkaloids to offer a predictive comparison. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analytical characterization of novel psychoactive substances and related compounds.

Introduction to N-(2-methoxyacetyl)tryptamine and its Analytical Importance

N-(2-methoxyacetyl)tryptamine is a derivative of the endogenous monoamine neurotransmitter tryptamine. Its structure is characterized by an indole core, an ethylamine side chain, and an N-acylation with a methoxyacetyl group. The presence and nature of substituents on the tryptamine scaffold can significantly influence its pharmacological properties and analytical behavior. Understanding the fragmentation pattern is crucial for its unambiguous identification

in complex matrices, for metabolism studies, and for distinguishing it from isomeric and isobaric compounds.

Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the analysis of such compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common ionization techniques employed, each providing unique and complementary structural information through characteristic fragmentation.

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of N-(2-methoxyacetyl)tryptamine is anticipated to be driven by the established fragmentation patterns of tryptamines, primarily involving cleavages of the ethylamine side chain and fragmentation of the N-acyl group.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the molecular ion ($M^{+\cdot}$) is often observed, although it may be of low abundance for some tryptamines. The primary fragmentation is expected to be the cleavage of the $C\alpha$ - $C\beta$ bond of the ethylamine side chain, a characteristic fragmentation for tryptamines that leads to the formation of a stable iminium ion.

Key Predicted EI Fragments:

- **The Indole Core Fragment:** Cleavage of the bond between the indole ring and the ethylamine side chain is expected to produce a characteristic ion representing the indolemethyl radical cation at m/z 130.
- **The Iminium Ion:** The most significant fragmentation pathway for many tryptamines is the α -cleavage (cleavage of the $C\alpha$ - $C\beta$ bond), resulting in a stable iminium ion. For N-(2-methoxyacetyl)tryptamine, this would lead to the formation of the $[CH_2=N(H)COCH_2OCH_3]^+$ ion. However, a more dominant fragmentation is the cleavage of the bond between the ethylamine nitrogen and the acyl group, followed by the typical tryptamine fragmentation. The primary tryptamine fragment ion is typically observed at m/z 144 corresponding to the 3-vinylindole radical cation, though the N-acyl group will influence this. A key fragment is

expected from the cleavage of the bond between the ethylamine side chain and the indole ring, leading to the formation of the skatole cation (m/z 130).

- Fragments from the N-acyl Group: The N-(2-methoxyacetyl) group is expected to undergo its own characteristic fragmentation. This includes the loss of the methoxy group ($\bullet\text{OCH}_3$) or the entire methoxyacetyl group. A prominent ion is anticipated at m/z 73 corresponding to the $[\text{COCH}_2\text{OCH}_3]^+$ acylium ion. Loss of a methoxy radical would lead to an ion at m/z 42 ($[\text{COCH}_2]^+$).

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, N-(2-methoxyacetyl)tryptamine is expected to readily form the protonated molecule, $[\text{M}+\text{H}]^+$. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing valuable structural information.

Key Predicted ESI-MS/MS Fragments:

- The Protonated Molecule $[\text{M}+\text{H}]^+$: With a molecular weight of 232.28 g/mol, the protonated molecule will be observed at m/z 233.13.
- Loss of the N-acyl Group: A neutral loss of the methoxyacetyl group ($\text{CH}_3\text{OCH}_2\text{CO}$, 73 Da) from the protonated molecule is a likely fragmentation pathway, resulting in an ion at m/z 160, corresponding to the protonated tryptamine.
- The Indolemethyl Cation: Similar to EI, the formation of the indolemethyl cation at m/z 130 is a highly probable and characteristic fragmentation pathway for tryptamines.^[1] This results from the cleavage of the ethylamine side chain.
- Iminium Ion Formation: Cleavage of the $\text{C}\alpha\text{-C}\beta$ bond can lead to the formation of an iminium ion. In ESI, this often results in a fragment at m/z 144, corresponding to the 3-vinylindole cation.^{[2][3]}
- Fragments from the Acyl Side Chain: The protonated molecule can also fragment within the N-acyl side chain. For instance, the loss of formaldehyde (CH_2O , 30 Da) from the methoxyacetyl group could occur, leading to a fragment ion at m/z 203.

Comparison with Simpler Tryptamine Analogs

To understand the influence of the N-(2-methoxyacetyl) group, it is instructive to compare its predicted fragmentation with that of simpler, well-characterized tryptamines.

Compound	Key EI Fragments (m/z)	Key ESI-MS/MS Fragments (m/z) from [M+H] ⁺	Reference
N,N-Dimethyltryptamine (DMT)	58 (iminium ion), 130 (indolemethyl)	144 (α -cleavage), 130 (β -cleavage)	[1][2][3]
N-Acetyltryptamine	143 (M-COCH ₃), 130 (indolemethyl)	161 (loss of ketene), 130 (indolemethyl)	
N-(2-methoxyacetyl)tryptamine (Predicted)	130 (indolemethyl), 73 (acylium ion)	160 (loss of methoxyacetyl group), 144, 130	

The presence of the N-(2-methoxyacetyl) group introduces additional fragmentation pathways not seen in simpler analogs like DMT, primarily related to the fragmentation of the acyl chain itself.

Experimental Protocols

To experimentally determine the mass spectral fragmentation of N-(2-methoxyacetyl)tryptamine, the following general protocols can be employed.

GC-EI-MS Analysis

- **Sample Preparation:** Dissolve a small amount of the reference standard in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- **Instrumentation:** A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization source.
- **GC Conditions:**

- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness, 5% phenyl methylpolysiloxane).
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Scan Range: m/z 40-500.

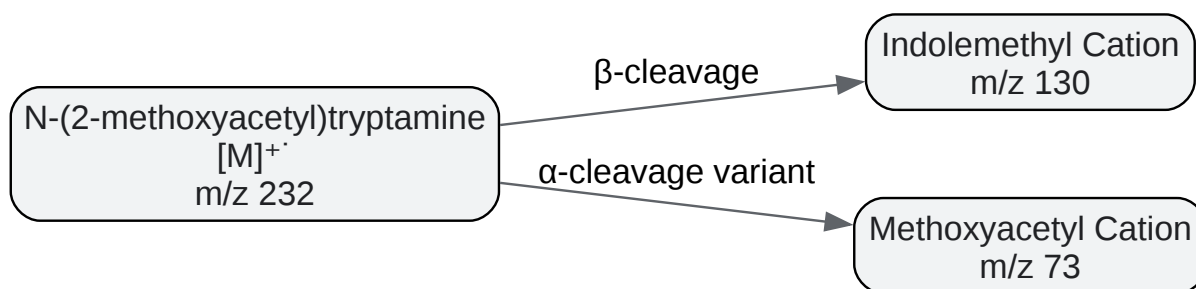
LC-ESI-MS/MS Analysis

- Sample Preparation: Dissolve the reference standard in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 μ g/mL.
- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) with an electrospray ionization source.
- LC Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3.5-4.5 kV.
 - Source Temperature: 120-150 °C.
 - Desolvation Gas Temperature: 350-450 °C.
 - MS1 Scan: Scan for the protonated molecule $[M+H]^+$ at m/z 233.13.
 - MS2 (Product Ion Scan): Isolate the precursor ion at m/z 233.13 and fragment using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to observe the fragment ions.

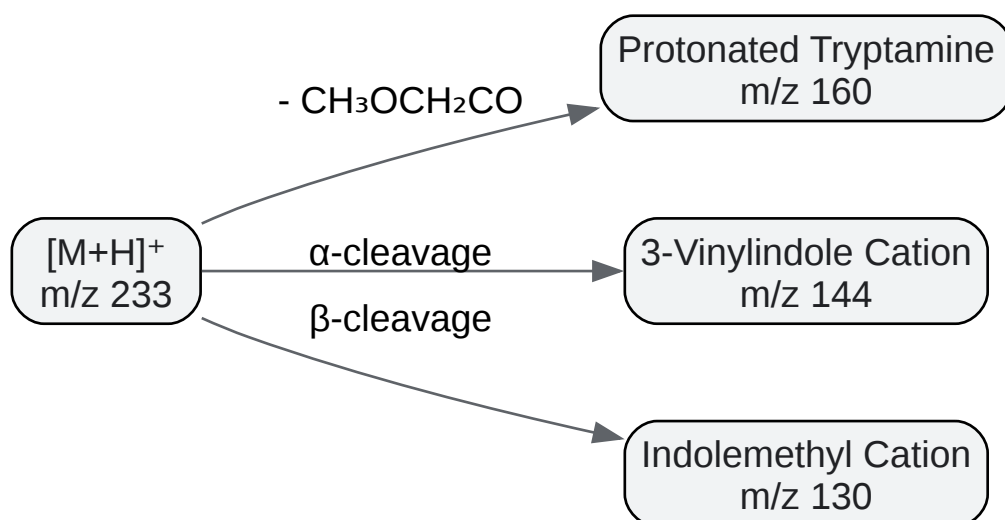
Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for N-(2-methoxyacetyl)tryptamine under both EI and ESI conditions.



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Caption: Predicted EI fragmentation of N-(2-methoxyacetyl)tryptamine.



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Caption: Predicted ESI-MS/MS fragmentation of N-(2-methoxyacetyl)tryptamine.

Conclusion

The mass spectrometric fragmentation of N-(2-methoxyacetyl)tryptamine can be logically predicted based on the well-established fragmentation patterns of tryptamine derivatives. The key fragment ions are expected to arise from cleavages of the ethylamine side chain and fragmentation of the N-acyl group. Experimental verification using the outlined GC-MS and LC-MS/MS protocols is essential to confirm these predictions and to build a robust analytical method for the identification and characterization of this compound. This comparative guide provides a solid foundation for researchers to interpret the mass spectra of N-(2-methoxyacetyl)tryptamine and related novel psychoactive substances.

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